N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride is a benzothiazole-derived benzamide compound characterized by its 4,6-difluoro-substituted benzothiazole core, a phenoxybenzamide moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and bioavailability.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O2S.ClH/c1-28(2)12-13-29(24-27-22-20(26)14-17(25)15-21(22)32-24)23(30)16-8-10-19(11-9-16)31-18-6-4-3-5-7-18;/h3-11,14-15H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDONHWWZVTGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride, also known as F2018-2760, is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense mechanisms, particularly in the context of oxidative stress.
Mode of Action
F2018-2760 acts as an activator of the Nrf2-ARE pathway . It achieves this by inducing the phosphorylation of ERK1/2, which in turn triggers the phosphorylation of Nrf2 Ser40. This phosphorylation event facilitates the transport of Nrf2 into the nucleus, where it drives the expression of Nrf2-dependent antioxidant proteins.
Biochemical Pathways
The activation of the Nrf2-ARE pathway by F2018-2760 impacts several biochemical pathways. Most notably, it enhances the cellular antioxidant response by upregulating the expression of Nrf2-dependent antioxidant proteins. These proteins play a key role in neutralizing reactive oxygen species and mitigating oxidative stress.
Pharmacokinetics
The compound’s ability to activate the nrf2-are pathway suggests that it is able to reach its target site in the cell effectively.
Result of Action
The activation of the Nrf2-ARE pathway by F2018-2760 results in a robust antioxidant response. This is evidenced by the increased expression of Nrf2-dependent antioxidant proteins, which help to protect cells from oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Fluorine Substitution : The 4,6-difluoro groups in the target compound mirror the 2,4-difluorophenyl groups in Diflufenican and compounds [4–9] , enhancing lipophilicity and metabolic stability.
Amide Linkages : Unlike Diflufenican’s pyridinecarboxamide, the target features a benzothiazole-linked benzamide, which may influence target binding specificity.
Solubility Modifiers: The dimethylaminoethyl side chain and HCl salt contrast with the sulfonyl or trifluoromethyl groups in analogues, suggesting divergent pharmacokinetic profiles.
Research Findings
Spectroscopic Characterization
Comparative spectroscopic data highlight critical differences:
Table 2: IR Spectral Data for Key Functional Groups
*Inferred from dimethylaminoethyl NH groups.
Key Insights:
- The target’s NH stretching (from the dimethylaminoethyl group) may overlap with triazole NH ranges (~3278–3414 cm⁻¹) , complicating spectral differentiation.
Tautomerism and Stability
- Compounds [7–9] exhibit thione-thiol tautomerism , whereas the target’s benzothiazole core lacks this property, implying greater conformational rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
